1-Iodo-1H,1H-perfluorohexane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

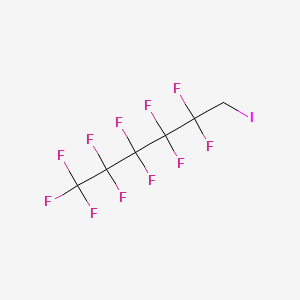

2D Structure

3D Structure

Properties

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5-undecafluoro-6-iodohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F11I/c7-2(8,1-18)3(9,10)4(11,12)5(13,14)6(15,16)17/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVPYUCSZZRWYML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F11I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80382053 | |

| Record name | 1-Iodo-1H,1H-perfluorohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

335-50-2 | |

| Record name | 1-Iodo-1H,1H-perfluorohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Classification Within Fluorinated Organic Halides

1-Iodo-1H,1H-perfluorohexane, with the chemical formula C6H2F11I, belongs to the class of fluorinated organic halides. nih.govscbt.com More specifically, it is classified as a polyfluorinated iodine alkane (PFI). chemicalbook.com Its structure is characterized by a six-carbon chain where the first five carbons are perfluorinated, and the terminal, sixth carbon is bonded to two hydrogen atoms and an iodine atom. scbt.comuni.lu This arrangement, often referred to as a fluorotelomer iodide, features a partially fluorinated alkyl chain with an iodine atom at one end. chemicalbook.com The presence of the two hydrogen atoms on the carbon adjacent to the iodine atom mitigates the high instability often seen in perfluorinated alkyl iodides, lending these derivatives a stability comparable to that of normal alkyl iodides. scispace.comresearchgate.net

The key structural features of this compound are summarized in the table below:

| Property | Value |

| Molecular Formula | C6H2F11I |

| Alternate Name | 1,1,1,2,2,3,3,4,4,5,5-undecafluoro-6-iodohexane |

| CAS Number | 335-50-2 |

| Molecular Weight | 409.97 g/mol |

| Structure | A six-carbon chain with a perfluorinated C5 segment and a terminal -CH2I group. |

Synthetic Methodologies for 1 Iodo 1h,1h Perfluorohexane and Analogous Fluorinated Iodides

Telomerization Strategies for Fluoroalkyl Iodide Production

Telomerization is a key industrial process for manufacturing perfluoroalkyl iodides. researchgate.net This method involves the reaction of a perfluoroalkyl iodide, known as a "telogen," with a fluoroalkene, or "taxogen," to produce a mixture of longer-chain perfluoroalkyl iodides. researchgate.netepo.org The most common taxogen used in this process is tetrafluoroethylene (B6358150) (TFE). researchgate.net The general reaction can be represented as:

RfI + nCF₂=CF₂ → Rf(CF₂CF₂)nI patsnap.com

Where Rf is a perfluoroalkyl group and 'n' is an integer representing the number of monomer units added. patsnap.com The resulting mixture of telomers can then be separated to isolate the desired chain length. google.com

Thermal Telomerization Processes

Thermal telomerization involves heating the telogen and taxogen, often in the vapor phase, to initiate the reaction. epo.orgacs.org This method has been described for the reaction of various perfluoroalkyl iodides with tetrafluoroethylene to produce a range of higher telomers. googleapis.com For instance, the thermal telomerization of perfluoroethyl iodide with TFE yields a mixture of perfluoroalkyl iodides with varying chain lengths. researchgate.net While effective, thermal processes can sometimes be time-consuming and may offer less control over the product distribution compared to other methods. googleapis.com

Free Radical Telomerization Techniques

Free radical telomerization is another significant method for producing fluoroalkyl iodides. epo.org This technique often employs a free-radical generating catalyst to initiate the polymerization process. googleapis.com The use of such catalysts can lead to high production rates and good yields of specific telomer ranges. googleapis.com Perfluoroalkyl radicals, key intermediates in this process, can be generated from perfluoroalkyl iodides through various methods, including thermal or photochemical homolysis and the use of chemical initiators. acs.org The electrophilic nature of the perfluoroalkyl radical plays a crucial role in the reaction, influencing the regioselectivity of the addition to unsymmetrical fluoroalkenes. toxicdocs.org

The table below summarizes the results from a study on the continuous telomerization of perfluoroethyl iodide with tetrafluoroethylene (TFE) at 120°C, demonstrating the influence of TFE concentration on the product distribution. patsnap.com

| TFE Concentration (mol%) | C4F9I (%) | C6F13I (%) | C8F17I (%) | C10F21I (%) | Higher Telomers (%) |

| 3.03 | 5.3 | 2.9 | 1.8 | 1.2 | 1.5 |

| 7.06 | 9.4 | 7.9 | 6.5 | 5.2 | 11.2 |

| 8.42 | 9.5 | 9.0 | 7.9 | 6.7 | 16.5 |

| 11.35 | 9.0 | 10.3 | 10.1 | 9.1 | 32.6 |

This table is based on data from a continuous flow reaction system and illustrates how adjusting the reactant ratio can influence the yield of specific telomers. patsnap.com

Functional Group Transformations to Incorporate Iodine

Beyond telomerization, functional group transformations offer alternative routes to fluorinated iodides. One such method involves the reaction of a suitable fluorinated precursor with an iodine source. For example, hypervalent iodine reagents have emerged as versatile tools in fluorine chemistry, capable of mediating a variety of transformations, including the introduction of iodine. researchgate.netbohrium.com While direct iodination using these reagents is less common than fluorination, they can be employed to activate substrates for subsequent reactions with iodide ions. bohrium.com Another approach involves the conversion of other functional groups, such as hydroxyl or carboxyl groups, into iodides through established synthetic protocols, although this is less direct for preparing perfluoroalkyl iodides.

Microwave-Assisted Synthetic Routes for Derivatives

Microwave-assisted synthesis has gained traction as a method for accelerating organic reactions, and it has been successfully applied to the synthesis of derivatives of fluorinated iodides. researchgate.netbenthamscience.com For instance, the synthesis of 1-methyl-3-(3,3,4,4,5,5,6,6,6-nonafluorohexyl)imidazolium iodide was achieved by reacting 1-methylimidazole (B24206) with 1-iodo-1H,1H,2H,2H-perfluorohexane in a microwave reactor. qub.ac.ukacs.org This method significantly reduces reaction times compared to conventional heating. acs.org Microwave irradiation has also been employed in the synthesis of various fluorinated heterocyclic compounds, demonstrating its broad applicability in fluoro-organic chemistry. researchgate.netbenthamscience.comresearchgate.net

The following table showcases examples of microwave-assisted synthesis of fluorinated compounds.

| Reactants | Product | Conditions | Yield | Reference |

| 1-methylimidazole, 1-iodo-1H,1H,2H,2H-perfluorohexane | 1-methyl-3-(3,3,4,4,5,5,6,6,6-nonafluorohexyl)imidazolium iodide | Microwave reactor | Not specified | qub.ac.ukacs.org |

| QF2Br2, Pyrocatechol | QBr2 | Microwave, 100°C, 30 min | Not specified | acs.org |

| QBr2, 10H-phenoxazine | QPhox2 | Microwave-assisted Buchwald-Hartwig cross-coupling | 73% | acs.org |

| QF2Br2, 9,9-dimethyl-9,10-dihydroacridine | QF2Acr2 | Microwave-assisted Buchwald-Hartwig cross-coupling | 86% | acs.org |

| QF2Acr2, Pyrocatechol | QAcr2 | Microwave irradiation | 91% | acs.org |

Scale-Up Considerations in Synthesis

The industrial production of fluoroalkyl iodides requires careful consideration of scale-up factors to ensure safety, efficiency, and cost-effectiveness. labmanager.com Key considerations include managing the heat generated during exothermic reactions, which is more challenging in large-scale production vessels. labmanager.com The choice of reactor type, such as a tubular reactor packed with a metal catalyst, can offer advantages for continuous and efficient production at lower temperatures with fewer impurities. patsnap.com Furthermore, the recovery and recycling of unreacted starting materials, particularly the expensive telogen, are crucial for the economic viability of the process. google.com Process optimization may involve adjusting reaction parameters, such as temperature and pressure, and selecting appropriate catalysts to maximize the yield of the desired telomer and minimize the formation of byproducts. patsnap.comgoogle.com

Advanced Reactivity and Reaction Mechanisms of 1 Iodo 1h,1h Perfluorohexane

Radical Reaction Pathways

1-Iodo-1H,1H-perfluorohexane is a versatile reagent in radical chemistry, capable of undergoing a variety of transformations initiated by the cleavage of its carbon-iodine bond.

Homolytic Carbon-Iodine Bond Cleavage

The C-I bond in this compound is susceptible to homolytic cleavage, a process where the two electrons in the bond are distributed equally between the two resulting fragments. This cleavage generates a highly reactive 1H,1H-perfluorohexane radical (C4F9CH2•) and an iodine radical (I•). The relative weakness of the C-I bond compared to C-H or C-F bonds facilitates this process, which can be initiated by heat, light (photoinitiation), or chemical initiators. researchgate.netuni.lu This initial bond-breaking step is fundamental to the subsequent radical reactions involving this compound.

Atom Transfer Radical Addition (ATRA) to Unsaturated Systems

The 1H,1H-perfluorohexyl radical generated from the homolytic cleavage of this compound readily participates in Atom Transfer Radical Addition (ATRA) reactions. In this process, the perfluoroalkyl radical adds to an unsaturated system, such as an alkene or alkyne, to form a new carbon-carbon bond. researchgate.net This is followed by the abstraction of an iodine atom from another molecule of this compound by the newly formed radical, propagating the radical chain and yielding the final addition product. This method is a powerful tool for the introduction of perfluoroalkyl chains into organic molecules.

Radical Chain Propagation Mechanisms

The radical reactions of this compound typically proceed via a chain mechanism. Following the initial homolytic cleavage of the C-I bond, the resulting perfluoroalkyl radical can engage in a series of propagation steps. researchgate.netuni.lu A key propagation step is the addition of the perfluoroalkyl radical to a multiple bond, as seen in ATRA reactions. Another important propagation step involves the abstraction of an atom, often a hydrogen atom, from a suitable donor molecule by the perfluoroalkyl radical. uni.lu The newly formed radical can then continue the chain by reacting with another molecule. These chain reactions continue until termination steps, such as the combination of two radicals, become significant.

Initiator Systems in Radical Chemistry (e.g., Peroxides, Photoinitiation)

The radical reactions of this compound require an initial input of energy to induce the homolytic cleavage of the C-I bond. This is typically achieved through the use of initiators. researchgate.netuni.lu

Photoinitiation: The absorption of ultraviolet light can provide the necessary energy to break the C-I bond directly.

Chemical Initiators: Peroxides, such as benzoyl peroxide, and azo compounds, like azobisisobutyronitrile (AIBN), are commonly used. chemicalbook.com These molecules readily decompose upon heating to generate radicals, which can then initiate the desired reaction by abstracting an iodine atom from this compound.

Recent research has also explored the use of simple bases like sodium tert-butoxide (tBuONa) or potassium hydroxide (B78521) (KOH) to promote the homolysis of perfluoroalkyl iodides under mild conditions, avoiding the need for expensive photo- or transition metal catalysts. researchgate.net

Hydrogen Atom Abstraction by Perfluoroalkyl Radicals

The perfluoroalkyl radicals generated from this compound are electrophilic and highly reactive, capable of abstracting hydrogen atoms from a variety of substrates. uni.lu This process, known as hydrogen atom transfer (HAT), is a fundamental step in many radical reactions. wikipedia.org The propensity for hydrogen abstraction is influenced by the bond dissociation energy of the C-H bond in the substrate and the stability of the resulting radical. For example, perfluoroethyl radicals have been shown to abstract hydrogen from various molecules. researchgate.net This reactivity allows for the functionalization of C-H bonds, such as in the amidation of alkyl ethers and benzylic hydrocarbons. researchgate.net

Halogen Bonding Interactions and Activation

Beyond its role in radical chemistry, this compound can also participate in halogen bonding. This is a non-covalent interaction where the iodine atom acts as a Lewis acid, interacting with a Lewis base. nih.govwiley-vch.de This interaction arises from the anisotropic distribution of electron density on the iodine atom, creating a region of positive electrostatic potential (a σ-hole) along the extension of the C-I bond. nih.govwiley-vch.de

Studies have shown that this compound can form halogen bonds with Lewis bases like pyridine (B92270). nih.govresearchgate.net The strength of this interaction is comparable to that of hydrogen bonding. nih.gov This halogen bonding can be utilized to activate the C-I bond, facilitating its homolytic cleavage. For instance, the interaction of perfluoroalkyl iodides with anions like those from tBuONa or KOH is proposed to proceed through a halogen bond, which promotes the subsequent homolysis under mild conditions. researchgate.net This activation mechanism has been applied to various synthetic transformations, including C(sp3)–H amidation and C(sp2)–H iodination reactions. researchgate.net

Interactive Data Table: Properties of this compound

| Property | Value | Reference |

| CAS Number | 335-50-2 | matrixscientific.comsynquestlabs.com |

| Molecular Formula | C6H2F11I | uni.lumatrixscientific.comsynquestlabs.com |

| Molecular Weight | 409.97 g/mol | matrixscientific.comsynquestlabs.com |

| Boiling Point | 133°C/25 Torr | matrixscientific.com |

| Density | 2.018 g/cm³ | matrixscientific.com |

Formation and Characterization of Halogen Bond Complexes

A defining characteristic of this compound and other iodo-perfluoroalkanes is their ability to act as potent halogen bond (XB) donors. acs.org This non-covalent interaction arises from the anisotropic distribution of electron density around the iodine atom covalently bonded to the electron-withdrawing perfluoroalkyl group. This creates a region of positive electrostatic potential, known as a σ-hole, on the iodine atom, opposite to the C-I bond, which can interact favorably with Lewis bases (XB acceptors). nih.govrsc.orgyoutube.com

The formation of halogen-bonded complexes between this compound and various Lewis bases, such as pyridines and other nitrogen-containing heterocycles, has been extensively studied. researchgate.net These interactions can be characterized using several spectroscopic techniques. For instance, in the presence of pyridine, the ring breathing mode of pyridine in the Raman spectrum exhibits a blue-shift, which is proportional to the strength of the XB interaction. researchgate.net This shift is a direct consequence of the lone pair electrons of the pyridinyl nitrogen interacting with the σ-hole of the iodine atom in the perfluoroalkane. researchgate.net

The strength of these halogen bonds is influenced by the nature of the perfluoroalkyl group and the Lewis base. The highly electronegative fluorine atoms in the perfluorohexane (B1679568) chain enhance the positive potential of the σ-hole on the iodine atom, leading to stronger halogen bonds compared to their non-fluorinated counterparts. youtube.com

Studies involving mole fraction and temperature variations have provided thermodynamic insights into the formation of these complexes. researchgate.net For example, temperature-dependent studies on mixtures of this compound and pyridine have shown that as the temperature increases, the equilibrium shifts towards the free species, indicating an exothermic formation of the halogen-bonded complex. researchgate.net

Table 1: Spectroscopic and Thermodynamic Data for Halogen Bond Complexes

| Halogen Bond Donor | Lewis Base Acceptor | Spectroscopic Observation | Thermodynamic Implication |

|---|---|---|---|

| This compound | Pyridine | Blue-shift in pyridine ring breathing mode (Raman) | Exothermic complex formation (ΔH < 0) |

| 1-Iodo-perfluorobutane | Pyridine | Comparable blue-shift to this compound | Similar interaction strength |

| 2-Iodo-perfluoropropane | Pyridine | Different thermodynamic behavior from 1-iodo-perfluoroalkanes | Suggests different molecular-level interactions |

Modulation of C-I Bond Reactivity via Halogen Bonding

The formation of a halogen bond between this compound and a Lewis base significantly modulates the reactivity of the carbon-iodine (C-I) bond. nih.govrsc.org The donation of electron density from the Lewis base to the σ* antibonding orbital of the C-I bond, an n → σ* interaction, weakens the C-I bond. nih.gov This weakening facilitates the cleavage of the C-I bond, which can proceed through different pathways depending on the reaction conditions.

This activation of the C-I bond via halogen bonding has been harnessed to promote various chemical transformations. nih.gov The interaction with a Lewis base can lower the energy barrier for the homolytic cleavage of the C-I bond, leading to the formation of a perfluoroalkyl radical and an iodine radical. nih.govrsc.org This principle has been applied in photolytic reactions where water, acting as a Lewis base, facilitates the photolysis of perfluoroalkyl iodides through halogen bonding. rsc.org

The strength of the halogen bond directly correlates with the extent of C-I bond activation. Stronger Lewis bases lead to a more pronounced weakening of the C-I bond, thereby enhancing its reactivity. This tunability allows for the controlled generation of perfluoroalkyl radicals under milder conditions than would be possible without the influence of the Lewis base. nih.gov

Role of Lewis Bases in Promoting Homolysis

Lewis bases play a crucial role in promoting the homolytic cleavage of the C-I bond in this compound. nih.govrsc.org The formation of a halogen-bonded complex with a Lewis base is the key initial step. nih.gov This interaction facilitates the homolysis of the weakened C-I bond, generating a perfluoroalkyl radical. nih.govrsc.org

This process can be initiated under relatively mild conditions, sometimes even without the need for light or transition metal catalysts. nih.gov For instance, strong inorganic bases like potassium tert-butoxide (tBuONa) or potassium hydroxide (KOH) can effectively promote the homolysis of perfluoroalkyl iodides. nih.govrsc.org The proposed mechanism involves the formation of a halogen-bonding complex between the perfluoroalkyl iodide and the base. nih.govrsc.org This complex then undergoes homolytic cleavage to produce the perfluoroalkyl radical and an iodine radical. nih.govrsc.org

The generated perfluoroalkyl radical can then participate in a variety of subsequent reactions, acting as a hydrogen abstractor, an iodine source, or a perfluoroalkylating agent. nih.govrsc.org This methodology has been successfully applied to C-H amidation, C-H iodination, and the perfluoroalkylation of electron-rich π systems. nih.gov The choice of the Lewis base is critical, as its properties determine the efficiency of the initial halogen bond formation and the subsequent homolysis.

Transition Metal-Catalyzed Transformations

This compound is a valuable substrate in a variety of transition metal-catalyzed reactions, owing to the reactivity of its C-I bond. These transformations provide efficient routes to introduce the perfluorohexyl group into organic molecules.

Copper-Catalyzed Cross-Coupling and Arylation Reactions

Copper-catalyzed cross-coupling reactions represent a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds involving this compound. These reactions are often more cost-effective than their palladium-catalyzed counterparts. The Ullmann reaction, a classic example of copper-mediated C-N bond formation, can be applied, although modern variations often employ catalytic amounts of copper with appropriate ligands to improve efficiency and substrate scope. longdom.org

In the context of arylation, copper catalysts can facilitate the coupling of this compound with various aryl partners. For instance, copper(I) iodide (CuI) is a commonly used catalyst for such transformations. amazonaws.com The mechanism generally involves the oxidative addition of the perfluoroalkyl iodide to a low-valent copper species, followed by transmetalation (in the case of coupling with organometallic reagents) or reaction with a nucleophile, and subsequent reductive elimination to afford the cross-coupled product and regenerate the active copper catalyst. The presence of ligands, such as phenanthroline derivatives, can significantly accelerate these reactions. amazonaws.com

Table 2: Examples of Copper-Catalyzed Reactions

| Reaction Type | Catalyst System | Key Features |

|---|---|---|

| Stille Coupling | CuI | Coupling with organostannanes. |

| C-O Cross-Coupling | Cu(I) oxide / Ligand | Coupling of phenols with aryl iodides. |

| Decarboxylative C-P Cross-Coupling | CuCl | Reaction of alkynyl acids with H-phosphine oxides. nih.gov |

Palladium-Catalyzed Functionalizations

Palladium catalysis offers a versatile platform for the functionalization of this compound. rsc.org Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, can be employed to form new carbon-carbon bonds. These reactions typically proceed through a catalytic cycle involving oxidative addition of the perfluoroalkyl iodide to a Pd(0) complex, followed by transmetalation or migratory insertion, and reductive elimination.

Direct C-H functionalization, a more atom-economical approach, can also be achieved using palladium catalysis. nih.govnih.gov In these reactions, a directing group on the substrate guides the palladium catalyst to a specific C-H bond, which is then cleaved and functionalized. While much of the research in this area focuses on the functionalization of C(sp²)–H bonds, advancements in C(sp³)–H functionalization are also emerging. rsc.org

The choice of ligands, bases, and reaction conditions is crucial for achieving high efficiency and selectivity in these palladium-catalyzed transformations. The electronic and steric properties of the phosphine (B1218219) ligands, for example, can significantly influence the outcome of the reaction.

Oxidative Addition to Metal Centers

The oxidative addition of the C-I bond of this compound to a low-valent transition metal center is a fundamental step in many catalytic cycles. rsc.org This process involves the cleavage of the C-I bond and the formation of two new bonds between the metal and the perfluoroalkyl and iodo fragments, respectively. The metal center is formally oxidized during this step.

The facility of this oxidative addition is influenced by several factors, including the nature of the metal, its ligand sphere, and the electronic properties of the perfluoroalkyl iodide. The strong electron-withdrawing nature of the perfluorohexyl group makes the C-I bond susceptible to oxidative addition. Metals such as palladium(0) and copper(I) are commonly employed in these reactions. longdom.orgresearchgate.net

Recent studies have also explored the role of halogen bonding in activating metal-halogen bonds. chemrxiv.orgnih.gov A halogen bond donor can interact with a halide ligand on a metal complex, increasing the electrophilicity of the metal center and potentially facilitating subsequent catalytic steps. rsc.org This concept of activating a metal-ligand bond via halogen bonding is an emerging area of research with the potential to further enhance the utility of transition metal catalysis. chemrxiv.orgnih.gov

Nucleophilic and Electron Transfer Reactions

The reactivity of this compound is significantly influenced by its susceptibility to nucleophilic attack and its ability to participate in electron transfer processes. These reactions are fundamental to its application in introducing the perfluorohexyl group into various molecular scaffolds.

Single Electron Transfer (SET) is a key mechanism in the reactions of this compound. numberanalytics.com In a SET process, a single electron is transferred from a donor species to the perfluoroalkyl iodide. numberanalytics.com This results in the formation of a radical anion, which can then fragment to produce a perfluoroalkyl radical and an iodide ion. numberanalytics.com The spontaneity of this process can be predicted by considering the redox potentials of the donor and the acceptor. sigmaaldrich.com The generation of perfluoroalkyl radicals via SET is a cornerstone of many synthetic applications, enabling the formation of complex fluorinated compounds. numberanalytics.com Hypervalent iodine(III) reagents, for instance, have been shown to act as efficient SET oxidizing agents, facilitating C-H functionalization of various aromatic and heteroaromatic compounds. researchgate.net

While the generation of perfluoroalkyl radicals is a common pathway, this compound can also be a source of perfluoroalkyl anion equivalents. This transformation is typically achieved through reaction with a strong reducing agent or via an electron transfer process followed by the capture of the resulting radical by a reducing species. These perfluoroalkyl anion equivalents are potent nucleophiles and can participate in a variety of bond-forming reactions, such as additions to carbonyl compounds and substitution reactions.

This compound can react with various electron-donor nucleophiles. These reactions can proceed through different mechanisms, including SET, as discussed previously. For example, electron-rich species such as enamines, beta-ketoesters, and certain organometallic reagents can react with this compound, often under photolytic or catalytic conditions, to introduce the perfluorohexyl group. The nature of the nucleophile and the reaction conditions play a crucial role in determining the reaction pathway and the final products.

Chemo- and Regioselectivity in Reactions

Achieving high levels of chemo- and regioselectivity is a critical aspect of synthetic chemistry. In reactions involving this compound, the inherent polarity and steric hindrance of the perfluoroalkyl chain, along with the reactivity of the carbon-iodine bond, influence the outcome of the reaction.

For instance, in radical additions to unsaturated systems, the regioselectivity is often governed by the stability of the resulting radical intermediate. The electrophilic nature of the perfluoroalkyl radical typically leads to addition to the more electron-rich end of a double or triple bond.

In nucleophilic substitution reactions, the choice of solvent, temperature, and the nature of the nucleophile and substrate are critical factors in controlling the chemo- and regioselectivity. By carefully tuning these parameters, it is possible to direct the reaction towards the desired product, minimizing the formation of unwanted side products.

Interactive Data Tables

Table 1: Properties of this compound

| Property | Value |

| CAS Number | 335-50-2 |

| Molecular Formula | C6H2F11I |

| Molecular Weight | 409.97 g/mol |

| Boiling Point | 133°C/25 Torr matrixscientific.com |

| Density | 2.018 g/cm³ matrixscientific.com |

Computational Chemistry and Theoretical Studies on Perfluoroalkyl Iodides

Ab Initio Molecular Dynamics (AIMD) Simulations

Ab initio molecular dynamics (AIMD) is a simulation technique that computes the forces acting on atoms directly from electronic structure calculations (like DFT) at each time step. researchgate.netescholarship.org This method allows for the study of the dynamic evolution of a molecular system, including chemical reactions and conformational changes, without relying on pre-parameterized force fields. researchgate.netacs.org

AIMD simulations have been used to explore the interactions and degradation mechanisms of per- and polyfluoroalkyl substances (PFAS). researchgate.netacs.org For 1-iodo-1H,1H-perfluorohexane, an AIMD simulation could be used to study its interaction with solvents or its behavior at interfaces. For example, simulations show that for PFAIs in certain solvents, the solvent molecules tend to have a higher density around the iodine atom, indicating specific polarization-related interactions. tandfonline.com These simulations provide a real-time, atomistic view of molecular behavior, capturing complex phenomena like hydrogen bonding and solvent structuring. tandfonline.com

Mechanistic Elucidation through Intrinsic Reaction Coordinate (IRC) Analysis

The Intrinsic Reaction Coordinate (IRC) is the minimum energy path that connects a transition state (TS) to its corresponding reactants and products on the potential energy surface. mdpi.comrowansci.com IRC calculations are crucial for verifying that a calculated transition state structure indeed links the desired reactants and products of a specific reaction. rowansci.com The analysis provides a detailed view of the geometric changes that occur as the reaction progresses. mdpi.commissouri.edu

An IRC calculation starts from the optimized geometry of a transition state and proceeds in both forward and backward directions along the reaction path. rowansci.comfaccts.de This method can be applied to study reaction mechanisms involving this compound, such as its role in radical reactions where the C-I bond is cleaved. acs.org By tracing the IRC, chemists can gain a deeper understanding of the reaction mechanism and identify any intermediate species that may be formed. missouri.edu

Solvent Effects in Computational Modeling

The surrounding environment, particularly the solvent, can significantly influence the properties and reactivity of a molecule. Computational models account for these effects in two primary ways: implicitly or explicitly. researchgate.net

Implicit solvent models , such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant. mdpi.com This approach is computationally efficient and captures the bulk electrostatic effects of the solvent.

Explicit solvent models involve including individual solvent molecules in the simulation box along with the solute. This method is more computationally intensive but allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonding. researchgate.netrsc.org

For perfluoroalkyl iodides, computational studies have shown that solvent interactions are critical to their behavior. tandfonline.com The choice of solvent can influence extraction efficiency, with interactions being driven by factors like electrostatic attraction and hydrogen bonding. tandfonline.com Modeling these solvent effects is essential for accurately predicting the behavior of this compound in solution.

Prediction of Halogen Bonding Interactions and Strengths

Computational chemistry and theoretical studies have become indispensable tools for understanding and predicting the nature of halogen bonds (XBs) in perfluoroalkyl iodides. These methods provide detailed insights into the fundamental principles governing these interactions, complementing and often guiding experimental work. The primary focus of these theoretical investigations is the concept of the σ-hole. wiley-vch.de

A σ-hole is a region of positive electrostatic potential located on the outermost portion of the halogen atom, along the extension of the covalent R-X bond (where R is the perfluoroalkyl group and X is iodine). wiley-vch.deresearchgate.net This positive region arises from the anisotropic distribution of electron density around the iodine atom. ulisboa.pt The strongly electron-withdrawing nature of the perfluoroalkyl chain significantly enhances the magnitude of this positive σ-hole, making perfluoroalkyl iodides potent halogen bond donors. nih.govrsc.org Computational models are crucial for mapping these electrostatic potentials and predicting the strength and directionality of the resulting halogen bonds. wiley-vch.de

Theoretical studies have demonstrated that the interaction between the electrophilic σ-hole of the iodine atom in a perfluoroalkyl iodide and a nucleophilic region (a Lewis base) is a key factor in various chemical phenomena, including supramolecular assembly, reaction mechanisms, and materials science. nih.govnih.gov

Detailed Research Findings

Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely employed to model halogen bonding interactions involving perfluoroalkyl iodides. rsc.org These calculations can predict interaction energies, optimized geometries of the halogen-bonded complexes, and changes in spectroscopic properties upon complex formation.

For instance, studies on the interaction between various iodinated perfluoroalkanes and Lewis bases like pyridine (B92270) have shown a strong correlation between computational predictions and experimental data from techniques like FTIR and NMR spectroscopy. researchgate.net The formation of a halogen bond, denoted as R-I···Y, is characterized by specific geometric and energetic parameters that can be precisely calculated. rsc.org

Key findings from computational studies include:

Interaction Energies: DFT calculations can quantify the binding energy of the halogen bond. For example, the halogen bond strength for systems involving iodinated perfluoroalkanes and bipyridine has been estimated to be around 24.6 kJ mol⁻¹ (0.255 eV) per bond. nih.gov Symmetry-Adapted Perturbation Theory (SAPT) is another powerful method used to decompose the total interaction energy into its fundamental components: electrostatics, exchange, induction, and dispersion, providing a deeper understanding of the physical nature of the bond. nih.gov

Geometric Parameters: The directionality of the halogen bond is a defining feature. Theoretical models consistently predict a near-linear arrangement for the C-I···Y angle, typically close to 180°. wiley-vch.dersc.org The calculations also predict the intermolecular distance between the iodine and the Lewis base, which is typically shorter than the sum of their van der Waals radii. wiley-vch.de

Charge Transfer and Electron Density Shifts: Upon formation of a halogen bond, a small amount of electron density is transferred from the Lewis base (halogen bond acceptor) to the perfluoroalkyl iodide (halogen bond donor). rsc.org Natural Bond Orbital (NBO) analysis and electron density difference plots are computational tools used to visualize and quantify this charge transfer, which is characteristic of an n → σ* interaction. rsc.orgnih.gov This is evidenced by increased electron density on the iodine and reduced density on the nitrogen of the Lewis base. nih.gov

Spectroscopic Property Prediction: Computational methods can accurately predict the changes in vibrational frequencies upon halogen bond formation. For example, the blue shift observed in the ring-breathing mode of pyridine upon complexation with iodo-perfluoroalkanes is a well-documented spectroscopic marker for halogen bonding that can be simulated computationally. researchgate.netresearchgate.net These predicted shifts correlate with the strength of the interaction. mdpi.com

The following tables summarize representative computational data for halogen bonding interactions in perfluoroalkyl iodides and related systems.

| Halogen Bond Donor | Halogen Bond Acceptor | Interaction Type | Calculated Strength (per XB) | Reference |

|---|---|---|---|---|

| C4F8I2 | 4,4′-bipyridine (BPY) | I···N Halogen Bond | 0.255 eV (24.6 kJ mol⁻¹) | nih.gov |

| C6F12I2 | 4,4′-bipyridine (BPY) | I···N Halogen Bond | 0.256 eV (24.7 kJ mol⁻¹) | nih.gov |

| C8F16I2 | 4,4′-bipyridine (BPY) | I···N Halogen Bond | 0.253 eV (24.4 kJ mol⁻¹) | nih.gov |

| Complex | Interaction | Predicted Vibrational Shift (Pyridine Ring Mode) | E(2) Delocalization Energy (LP(N)→σ*(C-I)) (kcal/mol) | Reference |

|---|---|---|---|---|

| HFP···Pyridine | I···N | Blue Shift | -6.19 | rsc.org |

| HFP···Pyrimidine | I···N | Blue Shift | -3.89 | rsc.org |

| HFP···Pyridazine | I···N | Blue Shift | -4.99 | rsc.org |

These theoretical predictions are vital for the rational design of new materials and catalysts. By computationally screening different perfluoroalkyl iodides and Lewis bases, researchers can predict the stability and structure of potential supramolecular assemblies, guiding synthetic efforts toward desired outcomes. nih.govmdpi.com Furthermore, understanding the halogen bond-promoted activation of the C-I bond is crucial for developing new synthetic methodologies, such as perfluoroalkylation reactions. nih.gov

Applications in Advanced Organic Synthesis and Materials Precursors

A Gateway to Perfluoroalkylated Organic Frameworks

The introduction of perfluoroalkyl groups into organic molecules can dramatically alter their physical, chemical, and biological properties. 1-Iodo-1H,1H-perfluorohexane serves as a key reagent in this context, providing a reliable source of the 1H,1H-perfluorohexyl group.

Expanding the Synthetic Toolbox: Functionalization of Alkenes, Alkynes, and Dienes

The carbon-iodine bond in this compound is susceptible to homolytic cleavage, generating a perfluoroalkyl radical that can readily participate in addition reactions with unsaturated carbon-carbon bonds. This reactivity is harnessed in the functionalization of alkenes, alkynes, and dienes.

Under visible-light irradiation and in the presence of a suitable photocatalyst, such as trifluoroethoxy-coated zinc phthalocyanine, this compound and its analogs can undergo efficient addition to alkenes. This method provides a mild and effective route to introduce perfluoroalkyl chains into various unsaturated substrates. mdpi.com

| Alkene Substrate | Perfluoroalkyl Iodide | Catalyst | Product | Yield (%) |

| 1-Hexenol | n-C8F17I | TFEO-ZnPc | 2-(perfluorooctyl)-1-iodo-hexan-1-ol | 88 |

| Styrene | n-C8F17I | TFEO-ZnPc | 1-iodo-1-phenyl-2-(perfluorooctyl)ethane | 75 |

| 1-Octene | n-C6F13I | TFEO-ZnPc | 2-iodo-1-(perfluorohexyl)octane | 82 |

The addition of perfluoroalkyl iodides to alkynes can be achieved through palladium-catalyzed processes. These reactions can lead to the formation of perfluoroalkylated enynes with high regio- and stereoselectivity. researchgate.net

Modifying Aromatic and Heteroaromatic Systems

The direct introduction of perfluoroalkyl groups into aromatic and heteroaromatic systems is of great interest for the development of pharmaceuticals, agrochemicals, and functional materials. This compound is a valuable reagent for such transformations, which can be achieved through various catalytic methods.

Copper-catalyzed arylation of 1H-perfluoroalkanes with aryl iodides provides a general method for the formation of C-C bonds between perfluoroalkyl chains and aromatic rings. nih.govmarquette.edumarquette.eduscispace.com This approach is applicable to a range of electron-rich and electron-poor aryl iodides, as well as iodinated heterocycles. nih.govmarquette.edu

| Aryl Iodide | 1H-Perfluoroalkane | Catalyst System | Product | Yield (%) |

| 2-Iodoanisole | Benzylated α,α,ω-trihydroperfluoroheptanol | CuCl/phenanthroline, TMP2Zn | 2-(Perfluoroalkyl)anisole derivative | 65 |

| 4-Iodotoluene | Benzylated α,α,ω-trihydroperfluoroheptanol | CuCl/phenanthroline, TMP2Zn | 4-(Perfluoroalkyl)toluene derivative | 58 |

| 4-Iodobromobenzene | Benzylated α,α,ω-trihydroperfluoroheptanol | CuCl/phenanthroline, TMP2Zn | 4-Bromo-1-(perfluoroalkyl)benzene derivative | 85 |

| 2-Iodopyridine | Benzylated α,α,ω-trihydroperfluoroheptanol | CuCl, TMP2Zn | 2-(Perfluoroalkyl)pyridine derivative | 92 |

Palladium-catalyzed C-H perfluoroalkylation of arenes offers an alternative and powerful strategy. researchgate.netrsc.org This method allows for the direct coupling of perfluoroalkyl iodides with unactivated C-H bonds in aromatic substrates, providing access to perfluoroalkylated arenes in good to excellent yields. researchgate.net

Advancing Bioactive Molecules through C-H Functionalization

The strategic incorporation of perfluoroalkyl groups into bioactive molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity to biological targets. While direct C-H functionalization of complex bioactive molecules with this compound is a developing area, the methodologies established for simpler aromatic systems lay the groundwork for these advanced applications. The copper- and palladium-catalyzed C-H functionalization strategies are being explored for the late-stage modification of drug candidates and other biologically relevant compounds.

Crafting Fluorinated Surfactants and Amphiphilic Co-Oligomers

The unique properties of the perfluoroalkyl chain, including its hydrophobicity and oleophobicity, make it a valuable component in the design of surfactants and amphiphilic co-oligomers. This compound and its longer-chain analogs serve as important precursors in the synthesis of these specialized materials.

The reaction of perfluoroalkyl iodides with molecules containing hydrophilic segments, such as polyethylene glycol (PEG), can lead to the formation of nonionic fluorinated surfactants. researchgate.net For instance, 1-iodo-1H,1H,2H,2H-perfluorodecane, a longer analog of this compound, has been used in the synthesis of polyfluoroalkyl-substituted dicationic ionic liquids, which have potential applications as surfactants and lubricants. cas.cn

A Key Player in Polymer Chemistry: Chain Transfer Agents for Fluoropolymers

In the realm of polymer chemistry, this compound and related perfluoroalkyl iodides play a crucial role as chain transfer agents in controlled radical polymerization techniques, enabling the synthesis of well-defined fluoropolymers.

Iodine-transfer polymerization (ITP) is a powerful method for the controlled polymerization of various monomers, including vinylidene fluoride (VDF). 1-Iodoperfluorohexane has been successfully employed as a chain transfer agent in the ITP of VDF, leading to the synthesis of poly(vinylidene fluoride) (PVDF) with controlled molecular weights and narrow molecular weight distributions. researchgate.net The resulting iodo-terminated PVDF can be further functionalized to create amphiphilic block copolymers. researchgate.net

| Monomer | Chain Transfer Agent | Polymerization Method | Resulting Polymer |

| Vinylidene Fluoride (VDF) | 1-Iodoperfluorohexane | Iodine-Transfer Polymerization (ITP) | α-iodo,ω-perfluorohexyl-PVDF |

| Vinyl Acetate (VAc) | Various Xanthates | RAFT Polymerization | Functionalized Poly(vinyl acetate) |

| Various Vinyl Monomers | Thiocarbonylthio compounds | RAFT Polymerization | Polymers with low polydispersity |

Furthermore, the principles of Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization can be applied to synthesize a wide array of functional polymers. sigmaaldrich.comsigmaaldrich.comrsc.orgresearchgate.netresearchgate.net While not directly using this compound as the RAFT agent itself, the chemistries involved in preparing suitable RAFT agents often utilize alkyl iodides as precursors.

Modifying the Nanoscale: Chemical Functionalization of Carbon Nanomaterials

The exceptional mechanical and electronic properties of carbon nanomaterials like graphene and single-walled carbon nanotubes (SWNTs) can be further tailored for specific applications through covalent functionalization. The radical addition of perfluoroalkyl iodides presents a straightforward method for attaching perfluoroalkyl chains to the surface of these materials.

A one-pot reaction involving the thermal decomposition of a radical initiator, such as benzoyl peroxide, in the presence of a perfluoroalkyl iodide and the carbon nanomaterial leads to the covalent attachment of the perfluoroalkyl groups. scispace.comresearchgate.net For example, 1-iodo-1H,1H,2H,2H-perfluorododecane has been successfully used to functionalize both graphene and SWNTs. scispace.comresearchgate.net This functionalization enhances the dispersibility of the carbon nanomaterials in certain solvents. scispace.com

| Carbon Nanomaterial | Perfluoroalkyl Iodide | Initiation Method | Result |

| Graphene | 1-iodo-1H,1H,2H,2H-perfluorododecane | Thermal decomposition of benzoyl peroxide | Perfluorododecyl-graphene |

| Single-Walled Carbon Nanotubes (SWNTs) | 1-iodo-1H,1H,2H,2H-perfluorododecane | Thermal decomposition of benzoyl peroxide | Perfluorododecyl-SWNTs |

This approach offers an advantage over methods that require harsh oxidizing conditions, as it utilizes pristine graphite as the starting material. scispace.com

Precursors for Fluoro-Organosilicon Polymers

Fluoro-organosilicon polymers are a class of materials that combine the unique properties of both fluorocarbons and silicones. These properties include high thermal stability, chemical inertness, low surface energy, and excellent weather resistance. The incorporation of perfluoroalkyl chains, such as the one present in this compound, into a polysiloxane backbone can significantly enhance these characteristics.

Although direct experimental data for this compound is scarce, the general synthetic strategy for creating such polymers involves the reaction of a perfluoroalkyl iodide with a silicon-containing precursor. A common method is the hydrosilylation reaction, where a molecule containing a Si-H bond adds across a double bond.

A plausible synthetic route for utilizing a compound structurally similar to this compound, specifically 1-iodo-1H,1H,2H-perfluorohexane, in the preparation of fluoro-organosilicon polymers has been described. This process involves two main steps:

Elimination Reaction: The initial step involves the elimination of hydrogen iodide (HI) from the perfluoroalkyl iodide to generate a terminal alkene. For instance, 1-iodo-1H,1H,2H-perfluorohexane can be treated with a base, such as potassium hydroxide (B78521) in ethanol, to yield 1H,1H,2H-perfluoro-1-hexene.

Hydrosilylation: The resulting fluoroalkene can then undergo a hydrosilylation reaction with a polysiloxane that contains Si-H bonds. This reaction is typically catalyzed by a platinum complex, such as Karstedt's catalyst. The Si-H bond adds across the carbon-carbon double bond of the fluoroalkene, thereby grafting the perfluoroalkyl chain onto the polysiloxane backbone.

A patent (CN1405209A) details a similar process for preparing fluoro-organosilicon polymers using various perfluoroalkyl iodides. While this patent does not specifically mention this compound, it provides a well-documented methodology for analogous compounds. The table below summarizes the reaction conditions for the preparation of a fluoro-organosilicon polymer using a related fluoroalkene.

Table 1: Illustrative Reaction Parameters for Fluoro-Organosilicon Polymer Synthesis via Hydrosilylation

| Parameter | Value |

| Fluoroalkene | 1H,1H,2H-Perfluoro-1-hexene |

| Polysiloxane | Copolymer of dimethylsiloxane and methylhydrosiloxane (trimethylsilyl-terminated) |

| Solvent | Toluene |

| Catalyst | Karstedt's catalyst (3% wt. in xylene) |

| Reaction Temperature | 65 °C |

| Reaction Time | 5 days |

This data is based on the synthesis described in patent CN1405209A for a structurally related compound and is provided for illustrative purposes.

The resulting fluoro-organosilicon polymers exhibit properties that make them suitable for a variety of high-performance applications, including waterproof and oil-proof coatings for textiles, paper, and other surfaces, as well as in the formulation of release agents and drag-reducing agents. The fluorine content in the final polymer can be controlled by adjusting the stoichiometry of the reactants, allowing for the fine-tuning of the material's properties to meet the demands of specific applications.

Advanced Analytical Methodologies for Characterization and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for the unambiguous structural determination of 1-Iodo-1H,1H-perfluorohexane. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment, connectivity, and through-space proximity of atoms within the molecule. Specific nuclei, including ¹H, ¹³C, and ¹⁹F, are particularly informative.

¹H NMR Spectroscopy

Proton (¹H) NMR spectroscopy is instrumental in identifying the hydrogen-containing fragments of a molecule. In the case of this compound (C₄F₉CH₂I), the ¹H NMR spectrum is expected to be relatively simple, primarily showing a signal for the methylene (B1212753) (-CH₂-) group.

The chemical shift of these protons would be significantly influenced by the adjacent iodine atom and the strongly electron-withdrawing perfluorobutyl group. The deshielding effect of the iodine atom would shift the signal downfield. The coupling of the protons to the adjacent fluorine atoms on the perfluorinated chain (³JHF) would result in a characteristic splitting pattern, likely a triplet of triplets, providing confirmation of the structure.

Expected ¹H NMR Spectral Data for this compound

| Protons | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

| -CH₂- | 3.5 - 4.5 | Triplet of Triplets | ³JHH ≈ 7-8 Hz, ³JHF ≈ 15-20 Hz |

Note: The exact chemical shift and coupling constants can vary depending on the solvent and the specific spectrometer frequency.

¹³C NMR Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy provides detailed information about the carbon skeleton of this compound. Each unique carbon atom in the molecule will produce a distinct signal in the spectrum. The chemical shifts are highly dependent on the electronegativity of the attached atoms.

The carbon of the methylene group (-CH₂-) will be significantly shifted downfield due to the attached iodine atom. The carbons within the perfluorinated chain will exhibit characteristic shifts, and their signals will be split into complex multiplets due to coupling with the attached fluorine atoms (¹JCF, ²JCF, etc.), which can be very large.

Expected ¹³C NMR Spectral Data for this compound

| Carbon Atom | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| -CH₂- | 5 - 15 | Triplet (due to ¹JCH) |

| -CF₂- (adjacent to CH₂) | 105 - 125 | Complex Multiplet |

| -CF₂- (internal) | 105 - 125 | Complex Multiplet |

| -CF₃ | 115 - 130 | Complex Multiplet |

Note: The extensive C-F coupling can make the interpretation of the perfluorinated carbon signals complex.

¹⁹F NMR Spectroscopy and Halogen Bonding Studies

Fluorine-19 (¹⁹F) NMR is a highly sensitive and informative technique for the analysis of fluorinated compounds like this compound. The large range of chemical shifts in ¹⁹F NMR allows for the clear differentiation of the various fluorine environments within the molecule.

The spectrum is expected to show distinct signals for the terminal trifluoromethyl (-CF₃) group and the different difluoromethylene (-CF₂-) groups along the perfluorinated chain. The coupling between adjacent fluorine nuclei (³JFF) provides valuable information on the connectivity of the fluoroalkyl chain.

Furthermore, ¹⁹F NMR is a powerful tool for studying non-covalent interactions, particularly halogen bonding. Halogen bonding is an attractive interaction between an electrophilic region on a halogen atom (in this case, the iodine in this compound) and a Lewis base. The formation of a halogen bond can cause a significant change in the chemical shift of the fluorine atoms, particularly those closest to the iodine atom. By monitoring these changes in chemical shift upon the addition of a halogen bond acceptor, the strength and nature of the interaction can be investigated.

Expected ¹⁹F NMR Spectral Data for this compound

| Fluorine Group | Expected Chemical Shift (δ, ppm, relative to CFCl₃) | Expected Multiplicity |

| -CF₃ | -80 to -85 | Triplet |

| -CF₂- (internal) | -120 to -130 | Multiplets |

| -CF₂- (adjacent to CH₂) | -110 to -120 | Multiplet |

Note: Changes in these chemical shifts upon interaction with a Lewis base can provide evidence and quantitative data for halogen bonding.

Mass Spectrometry (MS) Techniques for Identification and Quantification

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed for the identification, quantification, and structural elucidation of this compound. The molecule is first ionized, and then the resulting ions are separated based on their mass-to-charge ratio and detected.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds like this compound. In GC-MS, the compound is first separated from other components in a mixture by gas chromatography based on its boiling point and affinity for the stationary phase of the GC column. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI).

The resulting mass spectrum will show a molecular ion peak (M⁺) corresponding to the intact molecule, as well as a series of fragment ions. The fragmentation pattern is a characteristic fingerprint of the molecule and can be used for its identification. Common fragmentation pathways for iodo-perfluoroalkanes include the loss of the iodine atom and cleavage of the carbon-carbon bonds within the perfluoroalkyl chain.

Expected Key Ions in the GC-MS Spectrum of this compound

| m/z | Identity |

| [M]⁺ | Molecular Ion |

| [M-I]⁺ | Loss of Iodine |

| [C₄F₉]⁺ | Perfluorobutyl cation |

| [C₃F₇]⁺ | Heptafluoropropyl cation |

| [C₂F₅]⁺ | Pentafluoroethyl cation |

| [CF₃]⁺ | Trifluoromethyl cation |

Note: The relative intensities of these ions are dependent on the ionization energy.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique that is particularly useful for the analysis of trace levels of fluorinated compounds in complex matrices. While this compound can be analyzed by GC-MS, LC-MS/MS offers an alternative, especially when dealing with less volatile derivatives or when monitoring its presence in environmental or biological samples.

In LC-MS/MS, the compound is first separated by liquid chromatography. It then enters the mass spectrometer, where it is typically ionized using a soft ionization technique such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the molecular ion or a characteristic adduct), which is then fragmented to produce product ions. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides a high degree of selectivity and sensitivity.

For this compound, negative ion mode ESI could potentially be used, monitoring for the formation of adducts or characteristic fragment ions. The specific transitions from precursor to product ions would need to be optimized for the instrument and the compound.

Hypothetical LC-MS/MS Parameters for this compound

| Parameter | Value |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| Precursor Ion (Q1) | [M-H]⁻ or other adducts |

| Product Ion (Q3) | Characteristic fragments (e.g., [C₄F₉]⁻) |

| Collision Energy | To be optimized |

Note: The development of a robust LC-MS/MS method would require the use of an analytical standard for optimization of all parameters.

Chemical Ionization Mass Spectrometry (CIMS)

Chemical Ionization Mass Spectrometry (CIMS), particularly using iodide as the reagent ion (Iodide-CIMS), has emerged as a powerful tool for the real-time detection and characterization of per- and polyfluoroalkyl substances (PFAS) like this compound in the gas and aerosol phases. rsc.orgresearchgate.net This soft ionization technique preserves the molecular ion, minimizing fragmentation and facilitating unambiguous identification.

In Iodide-CIMS, the ionization of an analyte molecule (M) can proceed through two primary pathways: adduct formation or proton transfer. rsc.orgrsc.org For compounds like this compound, adduct formation with the iodide ion is the expected dominant mechanism, forming a stable [M+I]⁻ cluster that is readily detected by the mass spectrometer. copernicus.org The high negative mass defect of iodine helps in resolving the analyte signal from other background ions. copernicus.org

The sensitivity of Iodide-CIMS to a particular analyte is related to the binding energy of the analyte-iodide adduct. rsc.org Studies on various PFAS have shown that the binding energy, and thus the sensitivity, generally increases with the length of the perfluoroalkyl chain. rsc.org This suggests that this compound would exhibit a strong and stable adduct with iodide, allowing for sensitive detection.

Key Research Findings from CIMS Studies:

High Sensitivity: Iodide-CIMS demonstrates low limits of detection for various PFAS, often in the parts-per-trillion range, making it suitable for trace-level analysis. researchgate.net

Versatility: The technique can be coupled with various sample introduction methods to analyze both gas-phase and aerosol-phase species. rsc.org

Structural Elucidation: By analyzing the fragmentation patterns (or lack thereof), CIMS provides valuable information about the molecular structure and stability of the analyte. copernicus.org

While specific CIMS data for this compound is not extensively published, the well-established behavior of other long-chain perfluoroalkyl iodides in Iodide-CIMS provides a strong basis for its effective analysis using this technique.

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS)

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is a highly surface-sensitive analytical technique capable of providing detailed elemental and molecular information about the uppermost monolayers of a material. carleton.edueag.com This makes it exceptionally well-suited for characterizing surfaces modified with this compound and for studying the composition of self-assembled monolayers (SAMs).

The fundamental principle of ToF-SIMS involves bombarding the sample surface with a pulsed primary ion beam (e.g., Ga⁺, Cs⁺, Bi⁺), which causes the sputtering of secondary ions from the surface. carleton.edupnnl.gov These secondary ions are then accelerated into a time-of-flight mass analyzer, where they are separated based on their mass-to-charge ratio. carleton.edu The technique can be operated in different modes to acquire mass spectra, generate 2D chemical maps of the surface, and perform depth profiles. pnnl.gov

For a surface functionalized with this compound, ToF-SIMS can identify characteristic fragment ions originating from the perfluoroalkyl chain and the carbon-iodine bond. The analysis of these fragmentation patterns provides a chemical fingerprint of the surface layer. nasa.gov

Table 1: Expected Characteristic ToF-SIMS Fragments for this compound

| Fragment Ion | Formula | Expected m/z | Significance |

| I⁻ | I | 126.90 | Indicates the presence of the iodo group. |

| C₂F₅⁻ | C₂F₅ | 118.99 | Fragment from the perfluoroalkyl chain. |

| C₃F₇⁻ | C₃F₇ | 168.99 | Fragment from the perfluoroalkyl chain. |

| C₄F₉⁻ | C₄F₉ | 218.98 | Fragment from the perfluoroalkyl chain. |

| C₅F₁₁⁻ | C₅F₁₁ | 268.98 | Fragment from the perfluoroalkyl chain. |

| C₆F₁₃⁻ | C₆F₁₃ | 318.98 | Fragment from the perfluoroalkyl chain. |

Note: The fragmentation pattern can be influenced by the choice of the primary ion source. nih.gov

Research applications of ToF-SIMS for related compounds have demonstrated its utility in:

Contaminant Identification: Detecting trace levels of organic contaminants on surfaces. eag.com

Molecular Imaging: Visualizing the spatial distribution of specific molecules on a surface with sub-micron resolution. nih.gov

Depth Profiling: Characterizing the chemical composition as a function of depth, which is useful for analyzing thin films and interfaces. eag.com

X-ray Photoelectron Spectroscopy (XPS) for Surface Analysis

X-ray Photoelectron Spectroscopy (XPS) is a premier surface analysis technique for investigating the elemental composition, chemical states, and electronic structure of the top 1-10 nanometers of a material. ethz.ch It is indispensable for the characterization of thin films and self-assembled monolayers (SAMs) of this compound on various substrates.

XPS operates by irradiating a sample with a beam of X-rays, which causes the emission of core-level electrons. ethz.ch The kinetic energy of these photoemitted electrons is measured, and from this, their binding energy can be determined. ethz.ch The binding energy is characteristic of the element and its chemical environment, allowing for the identification of elements and their oxidation states. ethz.ch

For a SAM of this compound, XPS can provide quantitative information on the elemental composition (C, F, I, and the substrate elements) and detailed chemical state information from high-resolution spectra of the C 1s, F 1s, and I 3d regions. The C 1s spectrum is particularly informative, as it can resolve the different chemical environments of the carbon atoms in the molecule (e.g., -CF₃, -CF₂-, -CH₂-C, and -CH₂-I).

Table 2: Typical Binding Energies for Functional Groups in Perfluoroalkyl Iodides

| Functional Group | Core Level | Approximate Binding Energy (eV) |

| -CF₃ | C 1s | ~293-294 |

| -CF₂- | C 1s | ~291-292 |

| -CH₂-CF₂- | C 1s | ~286-287 |

| -CH₂-I | C 1s | ~285 |

| C-I | I 3d₅/₂ | ~619-620 |

| C-F | F 1s | ~689-690 |

Theoretical studies on related alkyl iodides have shown that XPS can be a sensitive probe of C-I bond dissociation. desy.de As the C-I bond breaks, shifts in the binding energies of the carbon and iodine core levels can be observed, providing a spectroscopic signature of the chemical reaction. desy.de This makes XPS a valuable tool for monitoring the stability and reactivity of this compound on a surface.

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the molecular vibrations within a sample. These techniques are highly complementary and can be used to identify functional groups, determine molecular structure, and probe intermolecular interactions in samples of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a plot of absorbance or transmittance versus frequency (typically in wavenumbers, cm⁻¹). Specific functional groups have characteristic absorption frequencies, making IR an excellent tool for qualitative analysis. For this compound, strong absorption bands associated with the C-F stretching modes are expected in the 1100-1300 cm⁻¹ region. The C-H stretching vibrations of the ethyl spacer would appear around 2850-2960 cm⁻¹, and the C-I stretching vibration would be found at lower frequencies, typically in the 500-600 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy is a light scattering technique where a molecule scatters incident monochromatic light (usually from a laser). Most of the scattered light is at the same frequency as the incident light (Rayleigh scattering), but a small fraction is scattered at a different frequency (Raman scattering). The frequency difference corresponds to the vibrational frequencies of the molecule. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, the C-C backbone and C-I bond of this compound would be expected to show distinct Raman signals.

Combined spectroscopic studies on the surface modification of polytetrafluoroethylene (PTFE) have demonstrated the power of using IR and Raman in conjunction with XPS to reveal changes in chemical bonding, such as the formation of C=C double bonds upon chemical treatment. osaka-u.ac.jp

Near Edge X-ray Absorption Fine Structure (NEXAFS) for Molecular Orientation

Near Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy is a powerful synchrotron-based technique used to determine the orientation and electronic structure of molecules adsorbed on surfaces. stanford.edursc.org It is particularly well-suited for studying the arrangement of this compound molecules in self-assembled monolayers (SAMs).

NEXAFS measures the absorption of soft X-rays as a function of photon energy, specifically near the absorption edge of a core electron (e.g., C K-edge, F K-edge). stanford.edu The absorption of an X-ray photon excites a core electron into unoccupied molecular orbitals. The energies and intensities of these transitions are highly sensitive to the local chemical environment and the orientation of the molecule with respect to the polarized X-ray beam. aps.org

By varying the angle of incidence of the linearly polarized X-ray beam relative to the sample surface, the orientation of specific chemical bonds can be determined. aps.org For a SAM of this compound, the perfluoroalkyl chains are known to adopt a helical conformation due to steric hindrance between the fluorine atoms. acs.orgnist.gov Polarization-dependent NEXAFS at the C K-edge and F K-edge can be used to probe the tilt angle of these helical chains with respect to the surface normal.

Key features in the NEXAFS spectrum of a fluorocarbon film include:

C-F σ* resonances: Transitions from the C 1s core level to the antibonding σ* orbitals of the C-F bonds.

C-C σ* resonances: Transitions to the antibonding σ* orbitals of the C-C bonds.

The intensity of these resonances will vary depending on the orientation of the C-F and C-C bonds relative to the electric field vector of the incident X-rays. acs.orgnist.gov By analyzing this angular dependence, a detailed picture of the molecular orientation within the monolayer can be constructed. nih.gov

Thermogravimetric Analysis (TGA) for Thermal Behavior in Reactions

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability of a material and to study its decomposition kinetics.

Q & A

Q. What advanced separation techniques are effective for isolating enantiomers or regioisomers in fluorinated systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.